A Comprehensive Technical Guide to 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine: Properties, Reactivity, and Applications
A Comprehensive Technical Guide to 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands out as a "privileged structure," a core molecular framework that demonstrates a remarkable capacity to bind to a multitude of biological targets.[1][2] Within this class, halogenated pyrimidines serve as exceptionally versatile intermediates, enabling the construction of complex, biologically active molecules through well-defined reaction pathways.[2] This guide provides an in-depth technical overview of 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine , a heterocyclic compound of significant interest to researchers and drug development professionals.
The strategic placement of a reactive chlorine atom at the C4 position, an electron-donating methoxy group at C5, and a pyridinyl moiety at C2 creates a unique electronic and steric profile. This configuration makes the compound an ideal starting material for introducing diverse functionalities via nucleophilic aromatic substitution, a cornerstone reaction in pharmaceutical synthesis.[1] This document will elucidate the core chemical properties, explore a logical synthetic framework, detail its characteristic reactivity, and discuss its applications as a key building block in the development of novel therapeutics.
Core Chemical and Physical Properties
Precise identification and understanding of a compound's fundamental properties are critical for its effective use in a research setting. The key identifiers for 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine are summarized below.
| Identifier | Value | Source |
| Chemical Name | 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine | [3] |
| CAS Number | 321432-82-0 | [4][5] |
| Molecular Formula | C₁₀H₈ClN₃O | [3] |
| Molecular Weight | 221.64 g/mol | [3] |
| Canonical SMILES | COC1=C(N=C(N=C1)C2=CC=CC=N2)Cl | N/A |
While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published for this exact compound, they should be determined empirically prior to use in sensitive applications. The compound is expected to be a solid at room temperature, similar to related substituted pyrimidines.[6]
Synthesis and Mechanistic Insights
The synthesis of substituted chloropyrimidines typically involves the chlorination of a corresponding pyrimidinone or dihydroxypyrimidine precursor.[1][7] A common and highly effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used in the presence of a base to scavenge the HCl byproduct.[7]
A plausible synthetic route to 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine would involve the initial construction of the core 5-methoxy-2-(2-pyridinyl)pyrimidin-4-ol ring system, followed by a targeted chlorination step.
Caption: Generalized workflow for the synthesis of the target compound.
Representative Experimental Protocol: Chlorination of a Pyrimidinol
The following protocol is a representative example for the chlorination step, adapted from established methods for similar pyrimidine systems.[1][7] This procedure should be optimized for the specific substrate.
Causality: The choice of phosphorus oxychloride (POCl₃) is based on its high efficacy in converting hydroxyl groups on heterocyclic rings into chlorine atoms. An organic base like N,N-diisopropylethylamine (DIPEA) or pyridine is added to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[7] The reaction is heated to provide the necessary activation energy for this transformation.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the precursor, 5-methoxy-2-(2-pyridinyl)pyrimidin-4-ol (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. If required, a high-boiling inert solvent like toluene can be used.[7]
-
Base Addition: Slowly add an acid scavenger, such as N,N-dimethylaniline or pyridine (1.0-1.5 eq), to the stirring mixture.[7]
-
Reaction: Heat the mixture to reflux (typically 100-160 °C) for 2-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ solution) and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine lies in the reactivity of the C4-chloro substituent. This chlorine atom is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[2] The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity allows for the straightforward introduction of a vast array of nucleophiles, making it a cornerstone intermediate for building molecular diversity.
Note: A true chemical structure diagram cannot be rendered in DOT language. The above DOT script is a placeholder illustrating the workflow. The actual mechanism involves the nucleophile attacking the carbon bearing the chlorine, forming a negatively charged intermediate (Meisenheimer complex), which is resonance-stabilized. The complex then collapses, expelling the chloride ion to yield the final substituted product.
This reactivity enables chemists to append various functional groups, including:
-
Amines (R-NH₂): To form aminopyrimidines, a common core in kinase inhibitors.
-
Thiols (R-SH): To generate thiopyrimidines.
-
Alcohols/Phenols (R-OH): To create ether linkages.
Applications in Research and Development
The 4-chloro-5-methoxypyrimidine framework is a key structural motif in the synthesis of numerous compounds with therapeutic potential. Its utility spans multiple disease areas, underscoring its importance as a versatile building block.[1][2]
Caption: Key application areas derived from the chloropyrimidine scaffold.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors used in oncology feature a 2,4-disubstituted pyrimidine core. The 4-position is typically functionalized with an aniline derivative that interacts with the hinge region of the kinase ATP-binding pocket.[2][8]
-
Central Nervous System (CNS) Agents: Heteroaryl-substituted pyrimidines are key intermediates in the synthesis of compounds being investigated for neurological disorders, including Alzheimer's disease.[1]
-
Agrochemicals: This scaffold is an important intermediate in the preparation of highly efficient and low-toxicity sulfonamide herbicides.[1][7]
Spectroscopic Characterization
While a specific spectrum is not publicly available, the expected spectroscopic signatures for 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | - A singlet around 3.9-4.1 ppm (3H) corresponding to the methoxy (-OCH₃) protons. - A singlet in the aromatic region (8.0-8.5 ppm, 1H) for the C6 proton of the pyrimidine ring. - Four signals in the aromatic region (7.0-8.8 ppm, 4H) corresponding to the four protons of the 2-pyridinyl group, showing characteristic doublet and triplet splitting patterns. |
| ¹³C NMR | - A signal around 55-60 ppm for the methoxy carbon. - Multiple signals in the aromatic region (approx. 110-170 ppm) for the carbons of the pyrimidine and pyridine rings. Carbons attached to heteroatoms (N, O, Cl) will have distinct chemical shifts. |
| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z 221. - A characteristic M+2 peak at m/z 223 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Safety, Handling, and Storage
Proper handling of halogenated heterocyclic compounds is essential for laboratory safety. The following information is derived from safety data sheets for this specific compound.[4]
GHS Hazard Classification:
| Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[4] |
| Acute Toxicity, Oral | May be harmful if swallowed.[4] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Safe Handling Practices: Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[4]
Conclusion
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine is a high-value chemical intermediate whose utility is anchored in the predictable and efficient reactivity of its C4-chloro substituent. Its capacity to undergo nucleophilic aromatic substitution allows for its use as a foundational building block in the synthesis of a wide range of complex molecules. For researchers and scientists in drug development, this compound represents a key starting point for accessing the privileged pyrimidine scaffold, enabling the exploration of new chemical space in the pursuit of novel and effective therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in research and development endeavors.
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